3,4,5-tribromo-1H-pyrrole-2-carboxylic acid
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Overview
Description
3,4,5-tribromo-1H-pyrrole-2-carboxylic acid is a brominated derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of pyrrole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3, 4, and 5 positions of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-tribromo-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to the formation of oxides or de-brominated products .
Scientific Research Applications
3,4,5-tribromo-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as flame retardants
Mechanism of Action
The mechanism of action of 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-tribromo-1H-pyrrole-2-carboxamide
- 3,4,5-tribromo-1H-pyrrole-2-carboxylate
- 4,5-dibromo-1H-pyrrole-2-carboxylic acid
Uniqueness
3,4,5-tribromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of three bromine atoms at specific positions on the pyrrole ring. This specific bromination pattern imparts distinct chemical properties, making it more reactive and suitable for various applications compared to its less brominated counterparts .
Biological Activity
3,4,5-Tribromo-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole derivative that has garnered attention for its significant biological activity. This compound exhibits promising potential as an antibacterial and antifungal agent, primarily due to the presence of multiple bromine substituents that enhance its reactivity and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₂Br₃NO₂. The unique tri-brominated structure contributes to its enhanced biological activity compared to less halogenated analogs. This compound's structure allows for interactions with various biological targets, including microbial enzymes and receptors.
Research indicates that this compound may inhibit the activity of certain bacterial strains by interfering with their enzymatic functions. Preliminary studies suggest that this compound can bind to specific microbial enzymes, leading to antimicrobial effects. The exact mechanisms remain under investigation but are believed to involve disruption of key metabolic pathways in target organisms.
Antibacterial Properties
Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 15 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Antifungal Properties
In addition to antibacterial activity, this compound has shown antifungal properties. It has been tested against various fungal strains with promising results:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 30 |
These findings highlight the compound's potential utility in treating fungal infections.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of derivatives of this compound:
- Antimicrobial Evaluation : A study found that derivatives of this compound showed varying levels of antimicrobial activity. For instance, methyl esters exhibited enhanced solubility and reactivity compared to the parent acid.
- Structure-Activity Relationship (SAR) : Research into the SAR has revealed that modifications on the pyrrole ring can significantly impact biological efficacy. Compounds with electron-withdrawing groups generally displayed improved activity against Mycobacterium tuberculosis .
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of compounds related to this compound. Results indicated low cytotoxicity and favorable pharmacokinetic properties in preliminary tests .
Synthesis Methods
Various synthesis methods for producing this compound have been reported:
- Direct Bromination : The compound can be synthesized through bromination of pyrrole derivatives under controlled conditions.
- Condensation Reactions : Another method involves the condensation of pyrrole with carboxylic acids in the presence of brominating agents.
These methods vary in complexity and yield depending on the starting materials and reaction conditions used.
Properties
CAS No. |
74039-30-8 |
---|---|
Molecular Formula |
C5H2Br3NO2 |
Molecular Weight |
347.79 g/mol |
IUPAC Name |
3,4,5-tribromo-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H2Br3NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11) |
InChI Key |
GPADKIKEHFMOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=C1Br)Br)C(=O)O)Br |
Origin of Product |
United States |
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